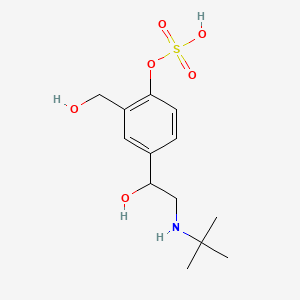

Rac albuterol-4-sulfate

Description

Contextualization of Albuterol and its Metabolites in Biochemical Systems

Albuterol is a selective beta-2-adrenergic receptor agonist that relaxes the smooth muscles of the airways. drugbank.comwikipedia.org It is administered as a racemic mixture, containing equal amounts of the (R)- and (S)-enantiomers. nih.govnih.gov The (R)-enantiomer, levalbuterol, is responsible for the therapeutic bronchodilatory effects, while the (S)-enantiomer is considered to be less active. wikipedia.orgncats.io

Once in the body, albuterol undergoes metabolism, primarily in the liver, to form albuterol 4'-O-sulfate. drugbank.comnih.govastrazeneca.com This process, known as sulfation or sulfoconjugation, is a major pathway for the biotransformation of many drugs and xenobiotics. nih.govnih.gov The enzyme responsible for this reaction is a sulfotransferase, specifically SULT1A3. nih.govnih.govfda.gov This metabolic conversion results in a compound with negligible pharmacological activity compared to the parent drug. drugbank.comnih.govastrazeneca.com The formation of albuterol-4-sulfate is a key step in the detoxification and elimination of albuterol from the body, with the metabolite being primarily excreted in the urine. drugbank.comnih.gov

Significance of Racemic Albuterol-4-Sulfate in Metabolic Pathway Studies

The study of racemic albuterol-4-sulfate is pivotal for understanding several aspects of metabolic pathways:

Stereoselectivity of Metabolism: Research has shown that the sulfation of albuterol is stereoselective, with the (R)-enantiomer being preferentially metabolized by the SULT1A3 enzyme compared to the (S)-enantiomer. nih.govatsjournals.orgnih.gov This leads to different plasma concentrations and elimination half-lives for the two enantiomers. atsjournals.orgnih.gov Investigating the formation of (R)-albuterol-4-sulfate and (S)-albuterol-4-sulfate helps elucidate the stereospecific interactions between substrates and metabolizing enzymes.

Enzyme Kinetics and Function: Racemic albuterol-4-sulfate serves as a marker for the activity of sulfotransferases, particularly SULT1A3. nih.govnih.gov By measuring the levels of this metabolite, researchers can infer the efficiency and capacity of this important conjugation pathway. Studies have examined the kinetics of albuterol sulfation in various human tissues, such as the liver and small intestine, revealing the significant role of SULT1A3 in these organs. nih.gov

Drug-Drug Interactions: The SULT1A3 enzyme is responsible for the metabolism of various other compounds. Studying the formation of albuterol-4-sulfate can help predict and understand potential drug-drug interactions where co-administered drugs might compete for the same metabolic pathway. nih.gov

Scope and Objectives of Academic Research on Racemic Albuterol-4-Sulfate

Academic research on racemic albuterol-4-sulfate primarily focuses on:

Analytical Method Development: A significant area of research involves the development and validation of sensitive and specific analytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), to accurately quantify racemic albuterol and its sulfate (B86663) metabolite in biological matrices like plasma and urine. mdpi.comresearchgate.netatsjournals.org

Characterization of Metabolic Pathways: Researchers aim to fully characterize the metabolic pathways of albuterol, with a particular emphasis on the stereoselective nature of sulfation. nih.govpreprints.org This includes identifying the specific enzymes involved and their tissue distribution. nih.govnih.gov

Investigating Factors Influencing Metabolism: Studies explore various factors that can influence the metabolism of albuterol to its sulfate conjugate, such as genetic polymorphisms in sulfotransferase enzymes, age, and disease state. atsjournals.org

Doping Control Analysis: In the context of sports, the detection and quantification of albuterol and its metabolites, including albuterol-4-sulfate, are crucial for enforcing anti-doping regulations. mdpi.comresearchgate.net Research focuses on establishing urinary thresholds and differentiating between permitted therapeutic use and prohibited misuse. mdpi.com

Detailed Research Findings

Recent studies have provided valuable data on the biochemistry of racemic albuterol-4-sulfate. For instance, research has demonstrated the successful biosynthesis of salbutamol-4′-O-sulfate for use as a reference standard in analytical testing. mdpi.comresearchgate.net This allows for more accurate quantification of the metabolite in clinical and research samples.

Furthermore, investigations into the sulfation of albuterol by human cytosolic sulfotransferases have confirmed that SULT1A3 is the primary enzyme responsible for this metabolic step. nih.govnih.gov Kinetic analyses have been performed to characterize the efficiency of this enzymatic reaction. nih.gov

The table below summarizes key findings from selected research on the metabolism of albuterol to albuterol-4-sulfate.

| Research Focus | Key Findings | References |

| Metabolic Pathway | Albuterol is primarily metabolized in the liver to albuterol 4'-O-sulfate, a pharmacologically inactive metabolite. | drugbank.comnih.govastrazeneca.com |

| Enzymology | The sulfation of albuterol is catalyzed by the SULT1A3 enzyme. | nih.govnih.govfda.gov |

| Stereoselectivity | The (R)-enantiomer of albuterol is preferentially sulfated compared to the (S)-enantiomer. | nih.govatsjournals.orgnih.gov |

| Pharmacokinetics | The formation of albuterol-4-sulfate is a key factor in the elimination of albuterol from the body. | drugbank.comnih.gov |

| Analytical Chemistry | Biosynthesis of salbutamol-4′-O-sulfate has been achieved to serve as a reference standard for analytical purposes. | mdpi.comresearchgate.net |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

[4-[2-(tert-butylamino)-1-hydroxyethyl]-2-(hydroxymethyl)phenyl] hydrogen sulfate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21NO6S/c1-13(2,3)14-7-11(16)9-4-5-12(10(6-9)8-15)20-21(17,18)19/h4-6,11,14-16H,7-8H2,1-3H3,(H,17,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPMLHYFHLRTRMB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NCC(C1=CC(=C(C=C1)OS(=O)(=O)O)CO)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21NO6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.38 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63908-03-2 | |

| Record name | Albuterol-4-sulfate, (+/-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063908032 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ALBUTEROL-4-SULFATE, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2CX9CN85QM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Chemical and Enzymatic Formation Pathways of Albuterol 4 Sulfate

Identification and Characterization of Key Sulfotransferases (e.g., SULT1A3)

The key enzyme responsible for the sulfation of albuterol is the phenol (B47542) sulfotransferase SULT1A3. mdpi.commdpi.compreprints.org Studies have demonstrated that other human SULT isoforms, such as SULT1A1, SULT1B1, and SULT1C4, exhibit little to no activity towards albuterol. mdpi.comnih.gov SULT1A3 is predominantly located in the small intestine, particularly the jejunum, as well as the liver. mdpi.compreprints.org Its presence in the gut wall contributes to a significant first-pass metabolism of orally administered albuterol. preprints.org Tissues like the lungs and kidneys contain only low levels of SULT enzymes. mdpi.compreprints.org Sulfotransferases function by catalyzing the transfer of a sulfonate group from the universal donor cofactor, 3'-phosphoadenosine-5'-phosphosulfate (PAPS), to the substrate. mdpi.com

Mechanistic Investigations of Stereoselective Sulfonation

The enzymatic sulfation of albuterol by SULT1A3 is a highly stereoselective process. mdpi.commdpi.com The enzyme preferentially metabolizes the (R)-enantiomer of albuterol (levosalbutamol), which is the pharmacologically active form. mdpi.com Research indicates that (R)-albuterol is favored by SULT1A3 and is metabolized at a rate up to twelve times faster than the (S)-enantiomer. mdpi.compreprints.org

Furthermore, the (S)-enantiomer can act as a competitive inhibitor of SULT1A3. mdpi.compreprints.org This inhibition can reduce the rate of sulfonation of the (R)-enantiomer when the drug is administered as a racemic mixture, potentially leading to higher plasma concentrations of (R)-albuterol compared to when it is administered as a pure enantiomer. mdpi.compreprints.org In vitro biosynthesis using recombinant human SULT1A3 confirms this preference, as the process almost exclusively yields (R)-salbutamol-4′-O-sulfate. mdpi.com

In Vitro Enzymatic Studies of Sulfate (B86663) Conjugation

To produce the albuterol-4'-O-sulfate reference standard and to study its formation, in vitro enzymatic systems have been successfully employed. mdpi.compreprints.org A common approach involves the use of a genetically modified fission yeast strain (Schizosaccharomyces pombe) that is engineered to express recombinant human SULT1A3. mdpi.commdpi.compreprints.org

In a typical procedure, the yeast cells expressing SULT1A3 are cultured and then incubated in a reaction mixture containing albuterol as the substrate. preprints.org The mixture must also contain the necessary components for the in-situ generation of the PAPS cofactor, including adenosine (B11128) triphosphate (ATP) and a source of sulfate, such as ammonium (B1175870) sulfate. preprints.org The biotransformation is allowed to proceed under controlled conditions (e.g., 37°C for 17 hours). preprints.org The resulting product, albuterol-4'-O-sulfate, is then purified from the supernatant. preprints.org The identity and purity of the biosynthesized metabolite are confirmed using advanced analytical techniques. mdpi.com

| Parameter | Finding | Source(s) |

| Analytical Method | UHPLC-QTOF-MS | mdpi.com |

| Ionization Mode | ESI+ | mdpi.com |

| Precursor Ion [M+H]⁺ | m/z 320.11599 | mdpi.compreprints.org |

| Exact Mass [M+H]⁺ | m/z 320.11623 | mdpi.compreprints.org |

| Mass Error | -0.75 ppm | mdpi.compreprints.org |

| Retention Time (RT) | 3.69 min | mdpi.compreprints.org |

Metabolic Formation of Racemic Albuterol 4 Sulfate in Preclinical Models

Chromatographic Separation Techniques

Chromatography is fundamental to isolating and quantifying albuterol-4-sulfate from complex biological matrices. Both chiral and achiral liquid chromatography methods are employed, each serving a distinct analytical purpose.

Chiral Liquid Chromatography for Enantiomeric Resolution of Albuterol-4-Sulfate

Racemic albuterol is composed of two enantiomers, (R)- and (S)-albuterol, which are metabolized into their respective sulfate conjugates, (R)- and (S)-albuterol-4-sulfate. Chiral liquid chromatography is essential for separating these stereoisomers to study their distinct pharmacokinetic profiles. Sensitive, mass spectrometry-based bioanalytical methods have been developed for the determination of the R- and S-enantiomers of albuterol and its 4-O-sulphate metabolite in human plasma and urine. nih.gov These methods are crucial for understanding the stereoselective metabolism and excretion of the drug.

The success of chiral separation hinges on the selection of an appropriate chiral stationary phase (CSP). For albuterol-4-sulfate and its parent compound, macrocyclic glycopeptide CSPs, particularly those based on teicoplanin, have proven to be highly effective. mdpi.com

Systematic screenings of various CSPs have demonstrated that teicoplanin-based columns provide superior selectivity and peak shape for the simultaneous chiral separation of (R)-/(S)-albuterol and (R)-/(S)-albuterol-4′-O-sulfate. mdpi.com Other tested phases, such as those based on vancomycin, also showed selectivity, while derivatized cyclofructan and hydroxypropylated-β-cyclodextrin phases were found to have insufficient selectivity for this specific separation. mdpi.com Teicoplanin-based CSPs, such as Chirobiotic T, are frequently used in isocratic elution mode for robust chiral separations. researchgate.netresearchgate.net These columns achieve baseline resolution, enabling accurate quantification of individual enantiomers in biological samples like plasma and urine. nih.govnih.gov For instance, a method using a teicoplanin-based CSP achieved an enantioselectivity (α) of 1.18 and a resolution (Rs) of 1.8 for albuterol enantiomers. nih.gov

Optimizing the mobile phase composition is critical for achieving the desired resolution and analysis time in chiral chromatography. A polar organic mode is commonly used for separating albuterol enantiomers on teicoplanin CSPs. nih.gov The mobile phase typically consists of an organic solvent like methanol (B129727) or acetonitrile (B52724), often modified with additives such as acids, bases, or salts to enhance enantioselectivity.

Several mobile phase systems have been successfully developed:

A mixture of methanol, acetic acid, and 28% (w/v) ammonia (B1221849) (1000:5:1, v/v/v) has been used for chiral separation on a teicoplanin-based column. nih.gov

Another effective system consists of methanol, 0.02% formic acid, and 0.1% ammonium (B1175870) formate (B1220265). researchgate.net

For the simultaneous separation of albuterol and albuterol-4-sulfate enantiomers, a mobile phase of methanol and 20 mM ammonium formate was found to be optimal after systematic screening. mdpi.com While acetonitrile also provided good chiral resolution, the signal intensity for albuterol-4-sulfate was significantly lower. mdpi.com

A composition of methanol/acetonitrile/glacial acetic acid/diethylamine (40:60:0.3:0.2, v/v/v/v) has also been reported to achieve baseline resolution. nih.gov

The optimization process involves fine-tuning parameters such as salt concentration, pH, column temperature, and flow rate to balance resolution with analysis time. mdpi.comunivpm.it

Table 1: Examples of Chiral Liquid Chromatography Parameters for Albuterol/Albuterol-4-Sulfate Enantiomers

| Chiral Stationary Phase (CSP) | Mobile Phase Composition | Analyte(s) | Reference |

|---|---|---|---|

| Teicoplanin-based | Methanol and 20 mM Ammonium Formate | (R/S)-Albuterol & (R/S)-Albuterol-4'-O-Sulfate | mdpi.com |

| Teicoplanin-based (Chirobiotic T) | Methanol, 0.02% Formic Acid, 0.1% Ammonium Formate | (R/S)-Albuterol | researchgate.net |

| Teicoplanin-based | Methanol / Acetonitrile / Glacial Acetic Acid / Diethylamine (40:60:0.3:0.2) | (R/S)-Albuterol | nih.gov |

| Teicoplanin-based | Methanol, Acetic Acid, 28% (w/v) Ammonia (1000:5:1) | (R/S)-Albuterol | nih.gov |

Achiral Liquid Chromatography for Total Albuterol-4-Sulfate Quantification

When the goal is to measure the total concentration of albuterol-4-sulfate without separating its enantiomers, achiral liquid chromatography is the method of choice. mdpi.com These methods are typically faster than chiral separations and are valuable for studies where total metabolite excretion is the primary endpoint. nih.govdntb.gov.ua Reversed-phase chromatography is the most common achiral approach.

Ultra-High Performance Liquid Chromatography (UHPLC) has been widely adopted for the achiral analysis of albuterol-4-sulfate due to its significant advantages in speed, resolution, and sensitivity over traditional HPLC. uni-kiel.demdpi.com UHPLC systems use columns with smaller particle sizes (typically sub-2 µm), which allows for much faster analyses without sacrificing chromatographic efficiency. researchgate.net

A comprehensive and quantitative determination of albuterol and its major metabolite, albuterol-4'-O-sulfate, in urine samples has been achieved using achiral UHPLC coupled with tandem mass spectrometry (UHPLC-MS/MS). mdpi.comresearchgate.net One such method utilized a phenyl-hexyl column with gradient elution. The mobile phase consisted of 20 mM ammonium formate in water (A) and 20 mM ammonium formate in methanol (B), with a flow rate of 0.400 mL/min. mdpi.com This method allows for the successful quantification of total albuterol-4-sulfate in biological matrices like urine and serum. uni-kiel.demdpi.com In this system, albuterol-4-sulfate typically has a retention time of around 3.5 to 3.7 minutes. mdpi.com

Table 2: Example of Achiral UHPLC Method for Total Albuterol-4-Sulfate

| Column | Mobile Phase | Flow Rate | Mean Retention Time | Reference |

|---|---|---|---|---|

| Agilent Poroshell 120 phenyl-hexyl (3.0 mm I.D. × 100 mm; 1.9 µm) | Gradient of 20 mM ammonium formate in water and 20 mM ammonium formate in methanol | 0.400 mL/min | 3.502 min | mdpi.comresearchgate.net |

Mass Spectrometry (MS) Applications in Metabolite Analysis

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS/MS), is the definitive technique for the detection and quantification of albuterol-4-sulfate. nih.govscribd.com Its high sensitivity and selectivity allow for the measurement of low concentrations of the metabolite in complex biological fluids. nih.gov

In positive electrospray ionization mode (ESI+), the protonated molecule of albuterol-4-sulfate [M+H]⁺ is observed at a mass-to-charge ratio (m/z) of approximately 320.1. mdpi.com A characteristic behavior of the sulfate conjugate during analysis is the in-source fragmentation, where it readily loses the SO₃ group, generating a fragment ion corresponding to protonated albuterol at m/z 240.1. mdpi.com

For quantitative analysis using tandem mass spectrometry, specific fragmentation pathways are monitored in what is known as Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM). The transition from the precursor ion to a specific product ion is monitored, which provides exceptional selectivity. mdpi.com

Key mass transitions for albuterol-4-sulfate include:

m/z 320 -> 240 : This transition, representing the loss of SO₃, is often used as the primary quantifier due to its high intensity. mdpi.com

m/z 320 -> 222 : Corresponds to the sequential loss of SO₃ and a water molecule (H₂O). mdpi.com

m/z 320 -> 148 : Represents a more extensive fragmentation of the molecule following the initial loss of SO₃. mdpi.com

The fragmentation pattern of the m/z 240 ion (formed from the loss of SO₃) is similar to that of the albuterol parent drug, yielding further characteristic product ions at m/z 222.1, 204.1, 166.0, and 148.0. mdpi.com This detailed fragmentation information confirms the identity of the metabolite with a high degree of confidence.

Table 3: Key Mass Spectrometric Transitions for Albuterol-4-Sulfate Analysis (Positive Ion Mode)

| Precursor Ion [M+H]⁺ (m/z) | Product Ion (m/z) | Description of Fragmentation | Reference |

|---|---|---|---|

| ~320.1 | ~240.1 | Loss of SO₃ | mdpi.com |

| ~320.1 | ~222.1 | Loss of SO₃ + H₂O | mdpi.com |

| ~320.1 | ~148.1 | Loss of SO₃ + C₂H₆O₂ | mdpi.comresearchgate.net |

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Quantitative Analysis

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) stands as a cornerstone for the quantitative analysis of rac-albuterol-4-sulfate in biological matrices. nih.govnih.gov This powerful technique combines the separation capabilities of liquid chromatography with the high sensitivity and selectivity of tandem mass spectrometry, enabling the precise measurement of the metabolite even at low concentrations. nih.govnih.gov

Various LC-MS/MS methods have been developed and validated for the determination of albuterol and its metabolites, including the 4-O-sulfate conjugate, in matrices such as human plasma and urine. nih.govnih.gov These methods often employ reversed-phase chromatography, using columns like C8 or C18, for the separation of the analytes prior to mass spectrometric detection. nih.govfda.gov For chiral separations, which distinguish between the (R)- and (S)-enantiomers of albuterol and its sulfate metabolite, teicoplanin-based chiral stationary phases are frequently utilized. nih.govresearchgate.net

The ionization of albuterol-4-sulfate is typically achieved using electrospray ionization (ESI), with the ability to operate in both positive (ESI+) and negative (ESI-) modes. nih.gov Albuterol is often analyzed in positive mode, while its sulfate conjugate is analyzed in negative mode. nih.gov The optimization of ESI parameters, such as drying gas temperature, nebulizer pressure, and sheath gas temperature, is critical for maximizing signal intensity and achieving the desired sensitivity. nih.gov

Sample preparation is a key step in the analytical workflow. Solid-phase extraction (SPE) is a common technique used to extract and clean up the analytes from complex biological samples before LC-MS/MS analysis. nih.govresearchgate.net

The development and validation of LC-MS/MS methods for rac-albuterol-4-sulfate are guided by established principles to ensure the reliability and accuracy of the results for research purposes. Key validation parameters include linearity, precision, accuracy, lower limit of quantitation (LLoQ), selectivity, and stability. nih.govnih.gov

Linearity: The method's linearity is established by analyzing calibration standards at various concentrations to demonstrate a proportional relationship between the analyte concentration and the instrument response. nih.govscielo.br For instance, a validated method for albuterol sulfate showed linearity over a concentration range of 10-2000 nM. fda.gov Another study demonstrated linearity for albuterol and its related substances over a range of 0.05-0.5%. nih.gov

Precision and Accuracy: Precision refers to the closeness of repeated measurements, while accuracy indicates the closeness of the measured value to the true value. These are assessed by analyzing quality control (QC) samples at different concentration levels (low, medium, and high). nih.govfda.gov Validated methods for albuterol and its sulfate metabolite have demonstrated excellent precision (coefficient of variation, %CV < 11%) and accuracy (bias < +/- 10%). nih.gov

Lower Limit of Quantitation (LLoQ): The LLoQ is the lowest concentration of the analyte that can be reliably quantified with acceptable precision and accuracy. fda.gov For albuterol-4-sulfate enantiomers in plasma, an LLoQ of 5 ng/mL has been reported. nih.gov For racemic albuterol, LLoQs as low as 2.00 pg/mL in plasma have been achieved. fda.gov

Selectivity: Selectivity is the ability of the method to differentiate and quantify the analyte in the presence of other components in the sample, such as endogenous matrix components or other metabolites. fda.gov This is typically evaluated by analyzing blank matrix samples to check for interferences. fda.gov

Stability: Stability studies are conducted to evaluate the integrity of the analyte in the biological matrix under various conditions, including freeze-thaw cycles, short-term storage at room temperature, and long-term storage. fda.govpharmacophorejournal.com For example, albuterol sulfate has been shown to be stable for three freeze-thaw cycles and for 8 hours at room temperature in low-binding tubes. fda.gov

The table below summarizes the validation parameters from a representative LC-MS/MS method for albuterol sulfate.

Selected Reaction Monitoring (SRM), also known as Multiple Reaction Monitoring (MRM), is a highly selective and sensitive tandem mass spectrometry technique used for the quantification of specific analytes. nih.govsrmatlas.org In an SRM experiment, the first quadrupole (Q1) is set to select a specific precursor ion (e.g., the molecular ion of albuterol-4-sulfate), which is then fragmented in the collision cell (Q2). omicsonline.orgwashington.edu The third quadrupole (Q3) is then set to monitor a specific product ion that is characteristic of the precursor ion. omicsonline.orgwashington.edu This two-stage mass filtering significantly reduces background noise and enhances the signal-to-noise ratio, leading to high selectivity and sensitivity. washington.edu

The specific pair of precursor and product ion m/z values is referred to as a "transition." srmatlas.org For albuterol-4-sulfate, a common transition monitored in negative ESI mode is m/z 318.0 → 218.1. In some methods, due to in-source fragmentation, the transition for albuterol (m/z 240.0 → 148.1) may also be detected at the retention time of the sulfate conjugate. mdpi.com The monitoring of multiple transitions for a single analyte can further increase the confidence in its identification and quantification. srmatlas.org

The use of SRM allows for the development of high-throughput methods with short analysis times, making it suitable for analyzing a large number of samples. nih.gov

High-Resolution Mass Spectrometry (HRMS) for Structural Elucidation

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for the structural elucidation of unknown compounds, including metabolites like rac-albuterol-4-sulfate. mdpi.commeasurlabs.com HRMS instruments, such as Time-of-Flight (TOF) and Orbitrap mass spectrometers, provide highly accurate mass measurements, often with sub-ppm mass accuracy. mdpi.com This high mass accuracy allows for the determination of the elemental composition of an ion, which is a critical step in identifying an unknown compound. mdpi.com

In the context of albuterol-4-sulfate, HRMS can be used to confirm its molecular formula (C₁₃H₂₁NO₆S) by precisely measuring the mass of its molecular ion. mdpi.comchemspider.com This technique is particularly valuable when characterizing biosynthesized reference standards of the metabolite. mdpi.com The combination of liquid chromatography with HRMS (LC-HRMS) enables the separation of metabolites from a complex mixture before their accurate mass measurement, further aiding in their identification. measurlabs.comnih.gov

Product Ion Spectra Analysis for Metabolite Identification

Product ion spectra, generated through tandem mass spectrometry (MS/MS), are essential for the structural identification of metabolites like rac-albuterol-4-sulfate. mdpi.com In this process, the precursor ion of the metabolite is isolated and fragmented, and the resulting product ions are detected. mdpi.com The fragmentation pattern, or product ion spectrum, provides a "fingerprint" of the molecule, revealing information about its structure.

For albuterol-4-sulfate, analysis of its product ion spectrum in both positive and negative ionization modes can confirm its identity. mdpi.com In negative mode (ESI-), characteristic fragmentation includes the loss of the SO₃ group ([M-H-SO₃]⁻ at m/z 238.14506) and an additional loss of water ([M-H-SO₃-H₂O]⁻ at m/z 220.13440). mdpi.com By comparing the product ion spectra of a suspected metabolite in a biological sample to that of a synthesized reference standard, its identity can be confidently confirmed. mdpi.comresearchgate.net

Spectroscopic and Diffraction-Based Structural Elucidation

Beyond mass spectrometry, other spectroscopic techniques play a vital role in the definitive structural characterization of rac-albuterol-4-sulfate.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and non-destructive technique for determining the detailed molecular structure of organic compounds. nih.gov It provides information about the chemical environment of individual atoms within a molecule. acs.org For the characterization of rac-albuterol-4-sulfate, proton (¹H) NMR spectroscopy is particularly useful. nih.gov

The ¹H NMR spectrum of albuterol-4-sulfate, when compared to that of the parent drug albuterol, shows characteristic shifts in the signals of the aromatic protons. nih.gov This change in the chemical shifts confirms the position of the sulfate group on the phenyl ring. nih.gov The integration of the NMR signals can also provide quantitative information about the number of protons in different environments. nih.gov NMR spectroscopy, in conjunction with other analytical data, was instrumental in the initial identification of the major metabolite of albuterol in human urine as the 4'-O-sulfate ester. nih.gov

The following table lists the compound names mentioned in this article.

X-ray Diffraction Methods for Solid-State Structure Analysis

X-ray Diffraction (XRD) is a primary analytical technique for the solid-state characterization of crystalline pharmaceutical ingredients. americanpharmaceuticalreview.com It provides definitive information on the crystal structure, enabling the identification of different polymorphic forms, solvates, and salts. americanpharmaceuticalreview.com Powder X-ray Diffraction (PXRD) is particularly valuable as it is sensitive to the unique crystal lattice of a substance, yielding a distinct diffraction pattern that serves as a fingerprint for a specific crystalline form. americanpharmaceuticalreview.comnih.gov

For rac-albuterol sulfate, synchrotron powder X-ray diffraction data has been used to solve and refine its crystal structure. cambridge.org The compound crystallizes in a monoclinic system with the space group Cc. cambridge.org Detailed crystallographic data are presented in the table below.

Table 1: Crystallographic Data for Rac Albuterol-4-Sulfate

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | Cc (9) |

| a | 28.0698(1) Å |

| b | 6.18638(3) Å |

| c | 16.92605(5) Å |

| α | 90° |

| β | 81.1328(3)° |

| γ | 90° |

| Volume (V) | 2904.097(19) ų |

| Z | 4 |

Data sourced from Kaduk et al., 2014. cambridge.org

A significant finding in the structural analysis of albuterol salts is the presence of crystallographic disorder. nih.gov Research on various solid forms of salbutamol (B1663637), including the sulfate salt, reveals disorder at the *C-OH chiral center. nih.govresearchgate.net This disorder is similar to that observed in other salt forms like salbutamol oxalate (B1200264) and salbutamol sulfate monohydrate. nih.gov This structural characteristic is important as it provides a more complete understanding of the compound at a molecular level, moving beyond simple identification to a nuanced view of its solid-state nature. researchgate.net

Sample Preparation Strategies for Biological and Chemical Matrices

The accurate quantification of albuterol-4-sulfate in biological matrices such as plasma and urine necessitates robust sample preparation to remove endogenous interferences like proteins and phospholipids. lcms.cz Solid Phase Extraction (SPE) is a widely adopted technique for the cleanup and concentration of analytes from these complex samples prior to analysis by methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.govdss.go.thmdpi.com

Various SPE protocols have been developed for the extraction of albuterol and its sulfate metabolite. The choice of sorbent and solvents is critical for achieving high recovery and a clean extract. Common sorbents include polymeric phases like hydrophilic-lipophilic balanced (HLB) and styrene-divinylbenzene, as well as mixed-mode cation exchangers (MCX). dss.go.thmdpi.com

One study detailed an SPE method using a hyper-cross-linked styrene–divinylbenzene bonded phase (ENV+), which yielded 60–65% recovery for salbutamol from human serum. dss.go.th The protocol involved using distilled water as a washing solvent and 1% trifluoroacetic acid in methanol for elution. dss.go.th Another approach for analyzing enantiomers in plasma utilized a manual SPE procedure that resulted in an 89% recovery rate. nih.gov For more automated and high-throughput needs, SPE can be performed in a 96-well plate format. nih.gov

Table 2: Summary of Selected SPE Protocols for Albuterol and its Metabolite

| Biological Matrix | SPE Sorbent/Cartridge | Key Solvents | Reported Recovery |

|---|---|---|---|

| Human Serum | ISOLUTE ENV+ (styrene-divinylbenzene) | Wash: Distilled WaterElute: 1% TFA in Methanol | 60-65% dss.go.th |

| Human Plasma | Teicoplanin-based stationary phase | Mobile Phase: Methanol, acetic acid, ammonia (1000:5:1, v/v/v) | 89% nih.gov |

| Human Plasma & Urine | 96-well format SPE | Not specified | N/A nih.gov |

| Serum | HLB-based SPE cartridges | Wash: WaterElute: Methanol | N/A mdpi.com |

Matrix Effects

Matrix effects represent a significant challenge in bioanalysis using LC-MS/MS, where co-eluting components from the biological sample can alter the ionization efficiency of the target analyte. eijppr.com This can lead to ion suppression or enhancement, causing inaccuracies in quantification. eijppr.com The phenomenon is influenced by the sample matrix, the sample preparation procedure, and the chromatographic conditions. eijppr.com

In the analysis of albuterol-4-sulfate, matrix effects have been specifically observed. One study found the matrix effect for salbutamol-4′-O-sulfate in urine to be between 68.4% and 70.3%, indicating a notable level of ion suppression. mdpi.com Another investigation pointed out that the use of different mobile phase compositions, such as including acetonitrile, could alter the retention time of matrix components, leading to co-elution and impacting the signal intensity for salbutamol-4′-O-sulfate. mdpi.com

Sample Stability

Ensuring the stability of albuterol-4-sulfate in biological samples throughout the collection, storage, and analysis process is crucial for generating reliable research data. Several studies have evaluated its stability under various conditions.

Research has shown that preservative-free albuterol solutions are stable for up to 168 hours (7 days) when stored at either room temperature or under refrigeration. researchgate.netnih.gov Another study focusing on albuterol sulfate in a lung microphysiological system medium found it to be stable through three freeze-thaw cycles and for at least 8 hours at room temperature in low-binding tubes. fda.gov Furthermore, albuterol was found to be stable in human plasma for at least 18 hours when stored at approximately 4°C. fda.gov

Table 3: Stability of Albuterol Sulfate in Various Matrices and Conditions

| Compound/Formulation | Matrix | Storage Conditions | Duration | Findings |

|---|---|---|---|---|

| Preservative-free Albuterol | Normal Saline | Room Temperature (20-25°C) & Refrigerated (2-8°C) | Up to 168 hours | Stable; concentrations remained within 10% of initial. nih.gov |

| Albuterol Sulfate | Study Media (PneumaCult™-ALI) | Room Temperature | 8 hours | Stable in low-binding tubes. fda.gov |

| Albuterol Sulfate | Study Media (PneumaCult™-ALI) | Freeze/Thaw Cycles | 3 Cycles | Stable. fda.gov |

Table 4: Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Albuterol |

| Salbutamol |

| Albuterol sulfate |

| Salbutamol sulfate |

| Salbutamol-4-O-sulfate |

| Salbutamol-4'-O-sulfate |

| Salbutamol oxalate |

| Salbutamol sulfate monohydrate |

| Acetonitrile |

| Trifluoroacetic acid |

Stereochemical Research on Albuterol 4 Sulfate Disposition

Stereoselective Metabolic Transformations of Albuterol to its Sulfate (B86663) Metabolite

The primary metabolic pathway for albuterol in humans is sulfate conjugation, a reaction that exhibits marked stereoselectivity. nih.govnih.gov This process is primarily catalyzed by the M-form of phenol (B47542) sulfotransferase (PST). nih.govnih.gov Studies have demonstrated that the sulfation of albuterol is not equal for its two enantiomers, with a clear preference for one over the other. nih.govnih.gov

Preclinical studies in various animal models have provided insights into the stereoselective disposition of albuterol and its sulfate metabolite. However, there are notable species differences in albuterol metabolism. For instance, dogs were found not to metabolize oral racemic albuterol, while rats, guinea pigs, and rabbits metabolize it to a glucuronic acid conjugate without evidence of stereoselectivity. fda.gov This contrasts with the metabolic pathway in humans, where albuterol-4-O-sulfate is the main metabolite. fda.gov

In a study involving horses, following inhaled administration of racemic salbutamol (B1663637) (albuterol), enantioselective differences were observed in plasma concentrations, with higher levels of (S)-salbutamol compared to (R)-salbutamol. nih.gov However, there was no evidence of enantioselective metabolism within the lungs themselves. nih.govatsjournals.org Another study in rats and mice demonstrated enantioselective partitioning of albuterol in various tissues. researchgate.net For example, after oral dosing, the muscle-to-plasma ratio was significantly higher for (R)-albuterol than for (S)-albuterol. researchgate.net Similarly, in an infusion model, enantioselective disposition was noted in both skeletal and cardiac muscle. researchgate.net

A study in a feline model of asthma revealed that regular inhalation of racemic albuterol led to an accumulation of the (S)-enantiomer in the lung. karger.com This accumulation is attributed to both the stereoselective metabolism of the enantiomers and the preferential retention of the (S)-isomer. karger.com

| Animal Model | Key Findings on Albuterol-4-Sulfate Disposition | Reference(s) |

| Dog | Did not metabolize oral racemic albuterol. | fda.gov |

| Rat, Guinea Pig, Rabbit | Metabolized oral racemic albuterol to a glucuronic acid conjugate with no stereoselectivity. | fda.gov |

| Horse | Enantioselective differences in plasma concentrations after inhaled racemic salbutamol, with higher (S)-salbutamol levels. No enantioselective metabolism in the lungs. | nih.gov |

| Rat, Mouse | Enantioselective partitioning in tissues after oral dosing, with a higher muscle-to-plasma ratio for (R)-albuterol. | researchgate.net |

| Cat | Regular inhalation of racemic albuterol led to accumulation of the (S)-enantiomer in the lung. | karger.com |

In vitro studies using human tissue preparations have consistently shown that the sulfation of (R)-albuterol is significantly more efficient than that of (S)-albuterol. nih.govnih.gov The M-form of phenol sulfotransferase (PST) is the primary enzyme responsible for this stereoselective sulfation. nih.govnih.gov

Research using human liver cytosol, jejunal mucosa, and platelets has demonstrated that the efficiency of sulfation for the (-)-enantiomer (R-albuterol) is approximately 8 to 12 times higher than for the (+)-enantiomer (S-albuterol). nih.govnih.gov This difference is primarily due to a lower apparent Michaelis constant (Km) for (R)-albuterol, indicating a higher binding affinity for the enzyme. nih.govnih.govnih.gov For instance, one study reported apparent Km values of 115 µM for (-)-albuterol and 528 µM for (+)-albuterol in Hep G2 cell homogenates. nih.gov Another study found Km values of 95 µM for (-)-salbutamol and 889 µM for (+)-salbutamol in human jejunal mucosa. nih.gov

Interestingly, while the sulfation of the individual enantiomers shows a clear preference for (R)-albuterol, the sulfation of racemic albuterol is suppressed compared to the pure enantiomers. nih.gov This suppression is due to a significant reduction in the maximum reaction velocity (Vmax), suggesting an enantiomeric interaction during the conjugation process. nih.gov

| Tissue/Cell Type | Enzyme | Preferred Enantiomer for Sulfation | Key Findings | Reference(s) |

| Human Liver Cytosol | M-form Phenol Sulfotransferase (PST) | (R)-albuterol | Sulfation efficiency is 11.9-fold greater for the (-)-enantiomer. | nih.gov |

| Human Jejunal Mucosa | M-form Phenol Sulfotransferase (PST) | (R)-albuterol | Sulfation efficiency is 9.8-fold greater for the (-)-enantiomer. | nih.gov |

| Human Platelets | M-form Phenol Sulfotransferase (PST) | (R)-albuterol | Sulfation efficiency is 9.9-fold greater for the (-)-enantiomer. | nih.gov |

| Hep G2 Cells | Not specified | (R)-albuterol | Efficiency of sulfation (Vmax/Km) was 7.8-fold higher for the (-)-enantiomer. | nih.gov |

| Human Lung and Bronchial Epithelial Cells | Not specified | (R)-albuterol | 5-11 fold greater sulfoconjugation of the (R)-enantiomer over the (S)-enantiomer. | ispub.com |

Investigation of Enantiomeric Ratios in Biological Matrices for Metabolic Profiling

The stereoselective metabolism of albuterol leads to significant differences in the plasma concentrations of the (R)- and (S)-enantiomers and their sulfate metabolites. Following the administration of racemic albuterol, the plasma concentration of (S)-albuterol is consistently higher than that of (R)-albuterol. atsjournals.orgatsjournals.org This is a direct consequence of the more rapid metabolism and clearance of the (R)-enantiomer. atsjournals.orgmdpi.com

Sensitive bioanalytical methods, such as chiral liquid chromatography-tandem mass spectrometry (LC-MS/MS), have been developed to accurately quantify the enantiomers of albuterol and its 4-O-sulfate metabolite in biological matrices like plasma and urine. nih.gov These methods have been crucial in elucidating the metabolic profiles and understanding the disposition of each enantiomer.

Studies in humans have shown that after a single inhalation of racemic albuterol, (S)-albuterol is metabolized up to 10 times more slowly than (R)-albuterol and can persist in the circulation for up to 12 hours. atsjournals.org Repeated inhalations can lead to plasma levels of (S)-albuterol that are four times higher than those of (R)-albuterol. atsjournals.orgatsjournals.org

Urinary excretion data also reflects this stereoselective metabolism. After oral administration of racemic salbutamol, a greater amount of the non-metabolized (S)-enantiomer is excreted compared to the (R)-enantiomer. dshs-koeln.de Conversely, the excretion of the sulfate metabolite is higher for the (R)-enantiomer. dshs-koeln.de

| Biological Matrix | Finding | Implication | Reference(s) |

| Human Plasma | Higher concentration of (S)-albuterol than (R)-albuterol after racemic albuterol administration. | Slower metabolism and clearance of (S)-albuterol. | atsjournals.orgatsjournals.org |

| Human Plasma | (S)-albuterol is metabolized up to 10 times more slowly than (R)-albuterol. | Longer persistence of (S)-albuterol in circulation. | atsjournals.org |

| Human Urine | After oral administration, higher excretion of non-metabolized (S)-albuterol. | Stereoselective metabolism favors sulfation of (R)-albuterol. | dshs-koeln.de |

| Human Urine | Higher excretion of (R)-albuterol-4-O-sulfate. | (R)-albuterol is preferentially metabolized to its sulfate conjugate. | dshs-koeln.de |

Implications of Stereoselective Metabolism for Research Model Interpretation

The pronounced stereoselectivity in albuterol metabolism has significant implications for the interpretation of research findings, particularly when extrapolating data from preclinical animal models to humans. As highlighted, different animal species metabolize albuterol differently, and not all models exhibit the same stereoselective sulfation seen in humans. fda.gov Therefore, the choice of animal model is critical for studies investigating the pharmacokinetics and pharmacodynamics of albuterol enantiomers.

The differential metabolism means that administering racemic albuterol results in unequal exposure to the (R)- and (S)-enantiomers over time. atsjournals.orgatsjournals.org The accumulation of (S)-albuterol, which is metabolized more slowly, could lead to different pharmacological effects than would be predicted from studies using single enantiomers. nih.gov This is particularly important as some research suggests that (S)-albuterol is not inert and may have its own distinct biological activities. karger.comnih.govresearchgate.net

Computational and Theoretical Chemistry in Albuterol 4 Sulfate Research

Quantum Chemical Methodologies for Molecular Interactions

Quantum chemical (QM) methods, grounded in the principles of quantum mechanics, offer a highly accurate framework for analyzing the behavior of molecular systems. smu.edu These calculations provide unparalleled accuracy in understanding the fundamental molecular interactions that govern the properties and biological activity of compounds like albuterol-4-sulfate. smu.edu

Before molecular simulations can be performed, a precise three-dimensional structure of the molecule is required. Geometry optimization is a computational process used to find the most stable arrangement of atoms in a molecule, corresponding to a minimum energy state. nih.gov For albuterol-4-sulfate, this involves using quantum chemical methods like Density Functional Theory (DFT) to refine its bond lengths, bond angles, and dihedral angles. nih.govuctm.edu The popular B3LYP functional with a 6-31G or higher basis set is often employed for its balance of accuracy and computational cost. nih.gov

Once the geometry is optimized, electronic structure analysis can be performed to understand the distribution of electrons within the molecule. This analysis reveals key electronic properties such as the molecular electrostatic potential (MEP), frontier molecular orbitals (HOMO and LUMO), and natural bond orbital (NBO) charges. nih.gov These properties are crucial for predicting how albuterol-4-sulfate will interact with its environment, including biological receptors and enzymes. For instance, in studies of albuterol sulfate's interaction with proteins, its structure is first optimized using programs like Gaussian before being used in larger-scale simulations. dovepress.com

| Parameter | Typical Method/Basis Set | Purpose in Albuterol-4-Sulfate Research |

|---|---|---|

| Geometry Optimization | DFT (e.g., B3LYP/6-31G(d)) | Determines the most stable 3D conformation of the molecule for subsequent simulations. nih.gov |

| Frequency Calculation | DFT (e.g., B3LYP/6-31G(d)) | Confirms the optimized structure is a true energy minimum (no imaginary frequencies). uctm.edu |

| Electronic Properties | DFT, TD-DFT | Calculates HOMO-LUMO gap, Mulliken charges, and MEP to predict reactivity and interaction sites. nih.gov |

Quantum chemical methods are instrumental in predicting how albuterol-4-sulfate binds to proteins, such as metabolic enzymes or plasma proteins. By calculating the interaction energies between the ligand (albuterol-4-sulfate) and the amino acid residues of a protein's active site, researchers can predict the preferred binding orientation and affinity.

A combined computational and experimental study on the interaction between albuterol sulfate (B86663) (AS) and bovine serum albumin (BSA) utilized molecular dynamics simulations to identify binding sites and calculate binding free energy. nih.gov The study identified one high-affinity site (AS1) and several low-affinity sites. nih.gov The binding free energy was decomposed into its constituent parts, including van der Waals energy, electrostatic energy, polar solvation energy, and nonpolar solvation energy, to understand the nature of the interaction. nih.gov The results indicated that the interaction at the primary binding site was driven by both electrostatic interactions and weaker hydrophobic interactions involving the aromatic ring of albuterol sulfate. nih.gov

| Energy Component | Value (kJ/mol) |

|---|---|

| ΔE vdw (van der Waals) | -37.5 |

| ΔE ele (Electrostatic) | -233.6 |

| ΔG polar (Polar Solvation) | 254.7 |

| ΔG nonpolar (Nonpolar Solvation) | -3.5 |

| ΔG binding (Total Binding Free Energy) | -19.9 |

Molecular Docking and Dynamics Simulations of Enzyme-Substrate Complexes

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to model the interaction between a ligand and a protein at the atomic level. springernature.com Docking predicts the preferred orientation of a molecule when bound to a receptor, while MD simulations provide insights into the structure, dynamics, and stability of the resulting complex over time. nih.govspringernature.com

In the context of albuterol-4-sulfate, these methods can simulate its complex with metabolizing enzymes like sulfotransferases or with carrier proteins. For example, a 40-nanosecond MD simulation was performed to study the complex of albuterol sulfate (AS) with bovine serum albumin (BSA). dovepress.comnih.gov The stability of the complex during the simulation was assessed by calculating the root-mean-square deviation (RMSD) of the protein's backbone atoms relative to their initial positions. The system reached equilibrium within 25–35 ns, indicating a stable binding interaction. nih.gov Such simulations provide a detailed view of the specific hydrogen bonds and hydrophobic interactions that stabilize the enzyme-substrate complex, which is crucial for understanding metabolic processes. osti.gov

| Parameter | Example Specification |

|---|---|

| Simulation Software | GROMACS 5.0 |

| Force Field | AMBER 03 all-atom force field |

| Solvent Model | TIP3P water molecules |

| Simulation Time | 40 ns |

| Ensemble | NPT (isothermal-isobaric) |

| Trajectory Analysis | RMSD, Radius of Gyration (Rg), Hydrogen Bonds |

In Silico Approaches to Stereoselectivity Prediction in Sulfonation

Albuterol is administered as a racemic mixture of (R)- and (S)-enantiomers, which are known to have different pharmacological activities and metabolic fates. nih.gov The primary metabolic pathway for albuterol is sulfation at the 4'-phenolic hydroxyl group to form albuterol-4'-O-sulfate. nih.gov This sulfonation process can be stereoselective. Investigating this stereoselectivity is crucial, and in silico approaches offer a predictive framework to complement experimental studies. nih.gov

In silico methods for predicting stereoselective metabolism involve several computational strategies. nih.gov Molecular docking can be used to model the binding of both (R)- and (S)-albuterol into the active site of human sulfotransferase (SULT) enzymes, such as SULT1A3, which is known to metabolize albuterol. By comparing the binding energies and the proximity of the phenolic hydroxyl group to the catalytic sulfuryl group donor, a prediction can be made as to which enantiomer is a preferred substrate. Furthermore, Quantitative Structure-Activity Relationship (QSAR) models can be developed using data from known substrates of SULT enzymes to predict the likelihood and rate of sulfonation for each enantiomer. nih.gov These computational models can help rationalize experimentally observed differences in the metabolic profiles of the two enantiomers. nih.govnih.gov

Theoretical Modeling of Chromatographic Separation Mechanisms

The analytical separation of albuterol enantiomers and their metabolites, including the sulfate conjugates, is essential for pharmacokinetic and metabolic studies. Chiral High-Performance Liquid Chromatography (HPLC) is a common technique for this purpose. nih.govmdpi.com Theoretical modeling can be used to understand and optimize the separation mechanisms at a molecular level.

Computational studies, particularly molecular docking, can simulate the interactions between the individual enantiomers of albuterol or albuterol-4-sulfate and the chiral stationary phase (CSP) of an HPLC column. mdpi.com For instance, vancomycin- and teicoplanin-based columns are effective for the chiral separation of salbutamol (B1663637) and its sulfate metabolites. nih.govmdpi.com Theoretical models can elucidate the recognition mechanism by calculating the binding energies of the transient diastereomeric complexes formed between each enantiomer and the chiral selector of the CSP. mdpi.com The enantiomer that forms the more stable complex will be retained longer on the column, resulting in separation. These models can predict which type of CSP will be most effective and help in optimizing mobile phase conditions by simulating how solvent molecules affect the crucial intermolecular interactions (e.g., hydrogen bonds, π-π stacking, steric hindrance) that drive the chiral recognition. mdpi.com

| Column Type (Chiral Selector) | Separation Principle | Suitability for Albuterol |

|---|---|---|

| Vancomycin (e.g., Chirobiotic V) | Macrocyclic glycopeptide antibiotic | Demonstrated effective separation of albuterol enantiomers. nih.gov |

| Teicoplanin | Macrocyclic glycopeptide antibiotic | Enables chiral separation of both albuterol and its sulfoconjugates. mdpi.com |

| Amylose-based (e.g., Chiralpak AD) | Polysaccharide derivative | Tested for separation of related compounds like bambuterol. nih.gov |

| Cyclofructan-based | Cyclic oligosaccharide | Screened but found to have insufficient selectivity for albuterol sulfate. mdpi.com |

Future Directions and Emerging Research Avenues for Albuterol 4 Sulfate

Integration of Multi-Omics Data in Metabolite Research

The integration of multi-omics data, which includes genomics, transcriptomics, proteomics, and metabolomics, offers a systems-level perspective on the biological processes involving albuterol and its metabolites. northeastern.edunashbio.com This holistic approach is poised to revolutionize our understanding of how genetic variations and other molecular factors influence the metabolism of albuterol to albuterol-4-sulfate and its subsequent effects.

Metabolomics studies have already begun to shed light on the broader metabolic impact of albuterol administration. For instance, research has shown that albuterol can alter the serum metabolome, affecting pathways related to glycolysis, gluconeogenesis, and fatty acid production. researchgate.netnih.gov Future research will likely focus on integrating these metabolomic findings with genomic and proteomic data to identify specific genetic markers and protein expression patterns that correlate with individual variations in albuterol metabolism. This could lead to more personalized therapeutic strategies for asthma and other respiratory conditions. nashbio.comnih.gov

Table 1: Key Multi-Omics Technologies and Their Application in Albuterol-4-Sulfate Research

| Omics Technology | Data Generated | Potential Application for Albuterol-4-Sulfate Research |

| Genomics | DNA sequence variations (SNPs) | Identifying genetic predispositions to altered albuterol metabolism and response. |

| Transcriptomics | Gene expression levels (mRNA) | Understanding the regulation of enzymes involved in the sulfation of albuterol. |

| Proteomics | Protein abundance and modifications | Quantifying the levels and activity of sulfotransferase enzymes responsible for producing albuterol-4-sulfate. |

| Metabolomics | Metabolite profiles | Characterizing the downstream metabolic effects of albuterol and its sulfated metabolite. |

Advanced Biosynthesis Strategies for Metabolite Reference Materials

A significant challenge in the quantitative analysis of drug metabolites is the availability of pure reference standards. rti.org Chemical synthesis of albuterol-4-sulfate is complex due to the presence of multiple hydroxyl groups on the albuterol molecule, making selective sulfation difficult. mdpi.com To overcome this, researchers are turning to advanced biosynthesis strategies.

One promising approach involves the use of genetically modified microorganisms to produce the metabolite. For example, fission yeast (Schizosaccharomyces pombe) expressing recombinant human sulfotransferase 1A3 (SULT1A3) has been successfully used to biosynthesize albuterol-4'-O-sulfate. mdpi.comfu-berlin.deresearchgate.net This biocatalytic method offers high selectivity and provides a more efficient and environmentally friendly alternative to traditional chemical synthesis. nih.gov

Future research in this area will likely focus on optimizing these biosynthetic systems to increase yields and exploring the use of other expression systems. The development of robust and scalable biosynthesis methods is essential for producing the high-quality reference materials needed for clinical and research applications, including doping control analysis. mdpi.comfu-berlin.de

Development of Novel Analytical Platforms for Enhanced Sensitivity and Throughput

The accurate and sensitive detection of albuterol-4-sulfate in biological matrices is critical for pharmacokinetic studies and therapeutic drug monitoring. Current methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), have demonstrated good sensitivity and precision. nih.gov However, there is a continuous drive to develop novel analytical platforms with even greater sensitivity and higher throughput.

Recent advancements in ultra-high performance liquid chromatography (UHPLC) coupled with high-resolution mass spectrometry (HRMS), such as quadrupole time-of-flight (Q-TOF) systems, are enabling more comprehensive metabolite identification and profiling. researchgate.net These platforms offer enhanced resolution and mass accuracy, facilitating the discovery of previously unknown metabolites of albuterol. researchgate.net

Furthermore, real-time breath analysis by high-resolution mass spectrometry is an emerging non-invasive technique that can monitor metabolic changes following albuterol inhalation. nih.gov This approach has the potential to provide real-time pharmacokinetic data and could be a valuable tool for therapeutic drug monitoring in the future.

Table 2: Comparison of Analytical Platforms for Albuterol-4-Sulfate Analysis

| Analytical Platform | Advantages | Disadvantages |

| HPLC with Fluorescence Detection | Cost-effective, good for routine analysis | Lower sensitivity and specificity compared to MS |

| LC-MS/MS | High sensitivity and specificity, widely used | Requires specialized equipment and expertise |

| UHPLC-QTOF-MS | High resolution and mass accuracy, excellent for metabolite identification | Higher cost and data complexity |

| Real-time Breath Analysis (HRMS) | Non-invasive, provides real-time data | Still in development, requires further validation |

Expansion of Computational Models for Complex Metabolic Pathways

Computational modeling is becoming an indispensable tool for understanding and predicting drug metabolism and pharmacokinetics. mdpi.com Physiologically based pharmacokinetic (PBPK) models, for instance, can simulate the absorption, distribution, metabolism, and excretion (ADME) of drugs like albuterol. nih.govsimulations-plus.com These models integrate physiological data with drug-specific parameters to predict how genetic and environmental factors might influence drug disposition.

In silico tools can predict the metabolic fate of albuterol, including its primary metabolism via sulfate (B86663) conjugation. nih.gov By simulating the activity of cytochrome P450 (CYP) enzymes and sulfotransferases, these models can help to anticipate potential drug-drug interactions and variability in patient response. nih.gov

Future efforts in this area will focus on developing more sophisticated and comprehensive computational models. mdpi.com These models will likely incorporate multi-omics data to create more personalized predictions of albuterol metabolism. mdpi.com The expansion of these models will be crucial for optimizing drug therapy and advancing the principles of precision medicine in the treatment of respiratory diseases. simulations-plus.comresearchgate.net

Q & A

Q. How should researchers address potential biases in preclinical studies evaluating this compound’s safety profile?

- Methodological Answer : Implement blinding during histopathological assessments and randomize animal cohorts. Disclose all funding sources and adhere to ARRIVE guidelines for reporting in vivo experiments. Share raw data via public repositories (e.g., Zenodo) to enable independent verification .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.